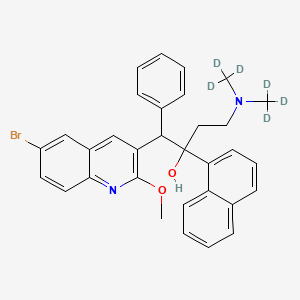![molecular formula C16H20N2O8 B12381828 (2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B12381828.png)
(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple hydroxyl groups, a pyrrolidine ring, and a pyridine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid typically involves multiple steps, including the protection and deprotection of functional groups, selective oxidation, and stereoselective reactions. The exact synthetic route can vary, but it generally starts with the preparation of the pyrrolidine and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the hydroxyl groups and carboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its multiple functional groups make it a versatile tool for investigating biochemical processes.
Medicine
In medicine, this compound has potential as a therapeutic agent due to its ability to interact with various biological targets. It may be explored for its anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid include other pyrrolidine and pyridine derivatives, such as:
- (2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxyoxane-2-carboxylic acid
- (2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-methylpyrrolidin-3-yl]oxyoxane-2-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which confer specific chemical reactivity and biological activity. The presence of the trideuteriomethyl group, in particular, may influence its metabolic stability and interaction with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H20N2O8 |
|---|---|
Molecular Weight |
371.36 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20N2O8/c1-18-8(7-3-2-4-17-6-7)5-9(14(18)22)25-16-12(21)10(19)11(20)13(26-16)15(23)24/h2-4,6,8-13,16,19-21H,5H2,1H3,(H,23,24)/t8-,9+,10+,11+,12-,13+,16-/m0/s1/i1D3 |
InChI Key |
WALNNKZUGHYSCT-WSXZVOTFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1[C@@H](C[C@H](C1=O)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C(=O)O)O)O)O)C3=CN=CC=C3 |
Canonical SMILES |
CN1C(CC(C1=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


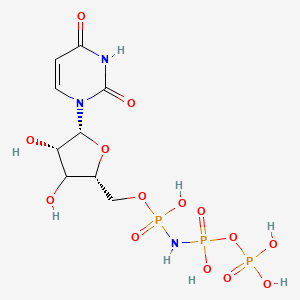
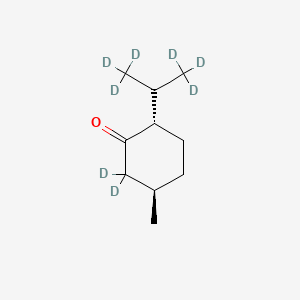
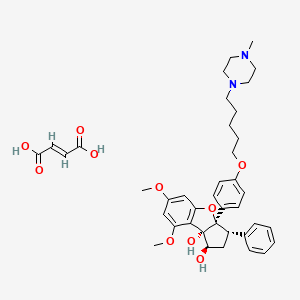
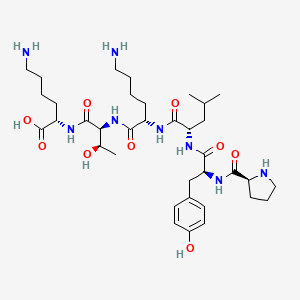
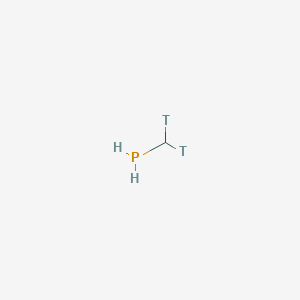
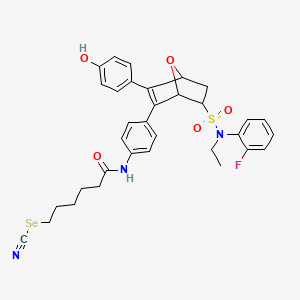
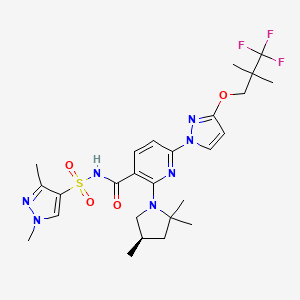
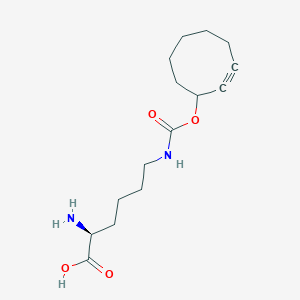

![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate](/img/structure/B12381808.png)
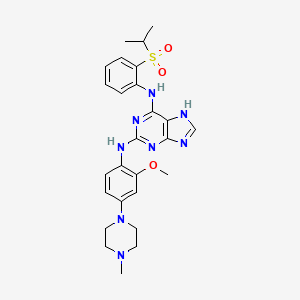
![H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)]](/img/structure/B12381827.png)

